Brocresine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of bromine in an organic solvent such as dichloromethane, followed by the reaction with hydroxylamine derivatives under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of Brocresine involves large-scale bromination and subsequent functional group modifications. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of de-brominated analogs.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated analogs.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Brocresine is widely used in scientific research due to its role as an aromatic L-amino acid decarboxylase inhibitor. Its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
Brocresine exerts its effects by inhibiting the enzyme aromatic L-amino acid decarboxylase. This inhibition prevents the conversion of aromatic L-amino acids into their corresponding amines, such as dopamine and serotonin. The compound acts both peripherally and centrally, crossing the blood-brain barrier to exert its effects in the central nervous system . This dual action makes it a valuable tool in studying neurotransmitter pathways and developing treatments for neurological disorders .
Comparison with Similar Compounds
Carbidopa: Another aromatic L-amino acid decarboxylase inhibitor used in combination with levodopa for Parkinson’s disease.
Benserazide: Similar to Carbidopa, used to enhance the effects of levodopa.
Methyldopa: An antihypertensive agent that also inhibits aromatic L-amino acid decarboxylase.
Uniqueness of Brocresine: this compound is unique due to its ability to act both peripherally and centrally, unlike some other inhibitors that do not cross the blood-brain barrier. This property allows it to have a more comprehensive effect on neurotransmitter levels in the brain, making it particularly useful in neurological research and therapy .
Properties
IUPAC Name |
5-(aminooxymethyl)-2-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-2-1-5(4-11-9)3-7(6)10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOSJAGFSUDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204080 | |
Record name | Brocresine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
555-65-7 | |
Record name | Brocresin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=555-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brocresine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brocresine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROCRESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F6O06WN0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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